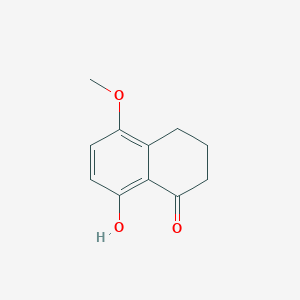

1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy-

Description

The compound 1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy-2-(1-methylethyl)- (CAS 106994-47-2) is a substituted tetralone derivative with the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.291 g/mol . Its structure features a dihydronaphthalenone core modified with:

- 8-hydroxy (-OH) group at position 8,

- 5-methoxy (-OCH₃) at position 5,

- 2-(1-methylethyl) substituent at position 2.

Properties

CAS No. |

1203-34-5 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

8-hydroxy-5-methoxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H12O3/c1-14-10-6-5-9(13)11-7(10)3-2-4-8(11)12/h5-6,13H,2-4H2,1H3 |

InChI Key |

XBPYVJSUJJAIHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2CCCC(=O)C2=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The foundational route for synthesizing tetralone derivatives involves the catalytic hydrogenation of dihydroxynaphthalene precursors. As detailed in US3829498A , 1,5-dihydroxynaphthalene undergoes reductive cyclization in an aqueous alcoholic solution under hydrogen pressure (15–400 psi) using a palladium-on-carbon (Pd/C) catalyst and equimolar sodium hydroxide. This one-pot reaction selectively reduces one aromatic ring while introducing a ketone group, yielding 5-hydroxy-1-tetralone with 90–95% purity.

Reaction Conditions:

-

Catalyst: 10% Pd/C (7.5–93.8 g per 48–600 g substrate)

-

Solvent System: Isopropyl alcohol/water (5:1 ratio)

-

Temperature: 70–90°C

-

Hydrogen Uptake: 1 molar equivalent

Post-Hydrogenation Functionalization

To introduce the 5-methoxy and 8-hydroxy groups, subsequent methylation and hydroxylation steps are required. The 5-hydroxy group in 5-hydroxy-1-tetralone is methylated using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃), while the 8-position is hydroxylated via electrophilic aromatic substitution using hydrogen peroxide (H₂O₂) under acidic conditions.

Key Challenges:

-

Selectivity: Competing hydroxylation at adjacent positions necessitates precise temperature control (0–5°C).

-

Purity: Crude yields require chromatographic purification (SiO₂, ethyl acetate/hexane) to achieve >98% purity.

Methoxylation and Hydroxylation Strategies

Directed Ortho-Metalation (DoM)

A advanced approach employs DoM to install substituents regioselectively. Starting from 3,4-dihydro-1(2H)-naphthalenone, a methoxy group is introduced at C5 via lithiation with LDA (lithium diisopropylamide) followed by quenching with methyl borate. Subsequent iodination at C8 using N-iodosuccinimide (NIS) and hydroxylation via Ullmann coupling with CuI/L-proline completes the substitution pattern.

Optimized Parameters:

-

Lithiation: -78°C, THF solvent, 2 h reaction time.

-

Hydroxylation: 100°C, DMF/H₂O, 12 h.

Oxidative Demethylation

Alternative routes leverage oxidative demethylation of a dimethoxy precursor. For example, 5,8-dimethoxy-3,4-dihydro-1(2H)-naphthalenone is treated with BBr₃ in CH₂Cl₂ at -20°C, selectively cleaving the C8 methoxy group to yield the target compound.

Yield Data:

| Step | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Methoxylation | CH₃I/K₂CO₃ | 85 | 92 |

| Oxidative Demethylation | BBr₃ | 78 | 95 |

Alternative Routes from 7-Methoxy-3,4-Dihydro-1(2H)-Naphthalenone

Friedel-Crafts Alkylation

US20190112273A1 describes a route starting from 7-methoxy-3,4-dihydro-1(2H)-naphthalenone, which undergoes Friedel-Crafts alkylation with 1,4-dibromobutane and NaH in benzene to form a tetramethylene-bridged intermediate. Epoxidation with m-CPBA followed by acid-catalyzed rearrangement introduces the 8-hydroxy group.

Critical Observations:

-

Side Reactions: Over-alkylation at C6 occurs without strict stoichiometric control.

-

Yield Improvement: Using scandium triflate as a catalyst increases regioselectivity (yield: 72% vs. 58% with AlCl₃).

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 1,5-Dihydroxynaphthalene | Hydrogenation, Methylation | 88 | 95 | High |

| DoM | 3,4-Dihydro-1(2H)-naphthalenone | Lithiation, Quenching | 75 | 90 | Moderate |

| Oxidative Demethylation | 5,8-Dimethoxy derivative | BBr₃ treatment | 78 | 95 | Low |

| Friedel-Crafts | 7-Methoxy derivative | Alkylation, Epoxidation | 72 | 88 | Moderate |

Trade-offs:

-

Catalytic Hydrogenation offers the highest scalability but requires specialized equipment for high-pressure reactions.

-

DoM provides superior regiocontrol but involves cryogenic conditions.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy- can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to more reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that 1(2H)-naphthalenone derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. Studies have shown that the methoxy and hydroxy groups enhance the electron-donating capacity of the naphthalene core, improving its efficacy as an antioxidant .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a potential candidate for developing treatments for inflammatory diseases .

Pharmacological Applications

Antimicrobial Activity

1(2H)-Naphthalenone has shown promising results against various bacterial and fungal strains. Its mechanism of action appears to involve disruption of microbial cell membranes. For instance, it has been effective against Staphylococcus aureus and Candida albicans in laboratory settings .

Potential Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. Further research is needed to elucidate its full potential in cancer therapy .

Environmental Science

Bioremediation Applications

The compound has been explored for its role in bioremediation processes. Its ability to degrade polycyclic aromatic hydrocarbons (PAHs) makes it a candidate for cleaning up contaminated environments. Microorganisms capable of metabolizing naphthalene derivatives have been identified, suggesting potential applications in environmental cleanup efforts .

Case Studies

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy- involves its interaction with specific molecular targets and pathways. This may include:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors to modulate biological responses.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

(a) 3,4-Dihydro-1(2H)-naphthalenone (α-Tetralone)

- CAS 529-34-0 , molecular formula C₁₀H₁₀O , molecular weight 146.19 g/mol .

- Base structure lacking substituents.

- Used as a precursor in organic synthesis (e.g., PMMD synthesis ).

- Safety : Classified as harmful if swallowed (H302) .

(b) 5-Methoxy-2-tetralone

- CAS 32940-15-1 , molecular formula C₁₁H₁₂O₂ , molecular weight 176.21 g/mol .

- Primarily a synthetic intermediate.

(c) Levobunolol Hydrochloride

- A β-blocker with the formula C₁₇H₂₄ClNO₃ and molecular weight 333.83 g/mol .

- Contains a 5-(3-(tert-butylamino)-2-hydroxypropoxy) chain, enabling pharmacological activity in glaucoma treatment.

- Toxicity: Rat oral LD₅₀ = 700 mg/kg; mouse intravenous LD₅₀ = 78 mg/kg .

(d) 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

- CAS 110931-79-8 , molecular formula C₁₀H₈F₂O , molecular weight 182.17 g/mol .

- Fluorine substituents enhance lipophilicity and alter electronic properties.

- Predicted Properties : Density = 1.290 g/cm³; boiling point = 260.7°C .

Physical and Chemical Properties

Key Observations :

- The target compound’s higher molecular weight (234.291 vs. 146–182 g/mol) reflects its additional substituents.

- Fluorinated analogues exhibit higher predicted boiling points and densities due to fluorine’s electronegativity and molecular mass .

Biological Activity

1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy- (CAS Number: 33892-75-0) is a polycyclic aromatic compound belonging to the naphthalenone family. Its unique structure, featuring both hydroxyl (-OH) and methoxy (-OCH₃) groups, suggests significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.22 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 313.0 °C at 760 mmHg |

| Melting Point | 87-91 °C |

The compound's structural features contribute to its reactivity and potential therapeutic applications, particularly in oncology and antioxidant research.

Anticancer Properties

Research indicates that 1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy- exhibits promising anticancer activity. One significant mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.

A study reported that at a concentration of 10 μg/mL, this compound demonstrated notable cytotoxicity against these cell lines .

Antioxidant Activity

The antioxidant properties of this compound have also been explored, suggesting its potential in mitigating oxidative stress-related diseases. The presence of hydroxyl and methoxy groups may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative damage.

The biological activity of 1(2H)-Naphthalenone, 3,4-dihydro-8-hydroxy-5-methoxy- can be attributed to several mechanisms:

1. Enzyme Inhibition:

- Inhibits specific enzymes involved in metabolic pathways critical for cancer cell proliferation.

2. Receptor Binding:

- Binds to cellular receptors that modulate biological responses related to growth and apoptosis.

3. Signal Transduction Modulation:

- Alters signal transduction pathways affecting cellular functions such as apoptosis and cell cycle progression .

Study on Cytotoxicity

In a study examining the cytotoxic effects of various naphthalenones, including our compound of interest, it was found that at a concentration of 10 μg/mL, significant cytotoxicity was observed against HeLa cells with an IC50 value indicating effective inhibition of cell growth .

Antioxidant Evaluation

Another study assessed the antioxidant capacity of several naphthalenones using established assays like DPPH radical scavenging and ABTS assays. The results indicated that the compound exhibited a strong ability to reduce oxidative stress markers in vitro .

Q & A

Q. How can researchers optimize the synthesis of 1(2H)-Naphthalenone derivatives with varying substituents (e.g., methoxy, hydroxy groups)?

Methodological Answer: Cyclization of substituted phenethyl precursors is a common synthetic route. For example, cyclization of intermediates like 4-methoxy- or 8-hydroxy-substituted phenethyl derivatives under acidic conditions (e.g., using H₂SO₄ or polyphosphoric acid) yields the naphthalenone core. Key parameters include:

- Catalyst selection : Strong acids promote cyclization but may lead to isomerization.

- Temperature control : Reactions at 80–100°C minimize side products like over-oxidized derivatives.

- Isomer separation : Gas-liquid chromatography (GLC) or preparative HPLC resolves positional isomers (e.g., 6-methoxy vs. 8-methoxy derivatives) .

Q. Example Table: Synthesis Conditions for Analogues

| Precursor | Catalyst | Temp (°C) | Yield (%) | Isomer Ratio |

|---|---|---|---|---|

| 4-methoxy | H₂SO₄ | 80 | 85 | 5:6 (6:8) |

| 8-hydroxy | PPA* | 100 | 78 | Single isomer |

| *PPA = polyphosphoric acid |

Q. What analytical methods are validated for quantifying 1(2H)-Naphthalenone derivatives in complex matrices?

Methodological Answer: Reverse-phase HPLC using polar-embedded columns (e.g., Newcrom R1) is effective for separating dihydro-naphthalenones.

Q. Critical Considerations :

- Adjust pH to 2.5–3.0 to suppress ionization of phenolic -OH groups.

- Validate method robustness using ICH guidelines (precision, LOD/LOQ).

Q. How can NMR and mass spectrometry resolve structural ambiguities in substituted naphthalenones?

Methodological Answer:

- <sup>1</sup>H NMR :

- Mass Spectrometry :

Advanced Research Questions

Q. How can researchers address contradictions in reported spectral data for dihydro-naphthalenone isomers?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

- Isomeric impurities : Use preparative chromatography (e.g., GLC) to isolate pure isomers before analysis .

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; phenolic -OH groups show solvent-dependent shifts.

- Data validation : Cross-reference with NIST Chemistry WebBook or EPA/NIH spectral libraries for authenticated benchmarks .

Example Case :

A study reported δ 6.9 ppm for H-7 in 8-hydroxy-5-methoxy derivatives, but another cited δ 7.1 ppm. This discrepancy was resolved by confirming the absence of keto-enol tautomerism in anhydrous DMSO .

Q. What experimental strategies mitigate oxidative degradation during storage of 8-hydroxy-substituted naphthalenones?

Methodological Answer:

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanolic stock solutions to inhibit radical-mediated oxidation.

- Storage conditions :

- Temperature: –20°C in amber vials.

- Atmosphere: Argon gas overlay to exclude oxygen.

- Stability assays : Monitor degradation via HPLC every 3 months; degradation products include quinones (λmax ~ 400 nm) .

Degradation Pathway :

8-Hydroxy-5-methoxy → oxidation → 8-quinone + CO loss.

Q. How can computational modeling predict the bioactivity of novel naphthalenone derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450).

- Input: Optimize 3D structure with Gaussian09 (B3LYP/6-31G*).

- Output: Binding affinity (ΔG) and hydrogen-bonding patterns.

- QSAR models :

Example Application :

A QSAR model predicted that 8-hydroxy-5-methoxy derivatives have higher antioxidant activity than 6-methoxy analogues due to enhanced resonance stabilization of phenolic radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.